Cytidine triphosphate (disodium) is a nucleotide that plays a crucial role in various biological processes. It is a nucleoside triphosphate consisting of the nucleoside cytidine and three phosphate groups. This compound is essential for RNA synthesis and serves as an energy source in cellular processes. It is classified as a pyrimidine nucleotide, which is vital for the biosynthesis of ribonucleic acid and certain coenzymes.
Cytidine triphosphate (disodium) can be sourced from various suppliers, including Sigma-Aldrich and Fisher Scientific, where it is available in laboratory-grade forms for research purposes. The chemical is synthesized from uridine triphosphate through enzymatic reactions involving cytidine nucleotides in living organisms or can be produced synthetically in a laboratory setting .
Cytidine triphosphate (disodium) falls under the classification of nucleotides, specifically pyrimidine nucleotides. Its chemical structure includes a ribose sugar, a cytosine base, and three phosphate groups. The disodium salt form indicates that two sodium ions are associated with the molecule to balance its negative charges from the phosphate groups .
Cytidine triphosphate (disodium) can be synthesized through several methods:
The enzymatic synthesis is typically performed under specific pH and temperature conditions to optimize enzyme activity. The reaction requires ATP and glutamine as substrates, with ammonium ions playing a role in the amination process .
Cytidine triphosphate (disodium) participates in several biochemical reactions:
The reactivity of cytidine triphosphate is primarily attributed to its high-energy phosphate bonds, which can be hydrolyzed to release energy necessary for various biochemical processes .
Cytidine triphosphate (disodium) functions mainly as an energy donor in biochemical pathways. Its mechanism of action includes:
The hydrolysis of cytidine triphosphate results in the formation of cytidine diphosphate and inorganic phosphate, releasing energy that can be harnessed by cellular machinery .
Cytidine triphosphate (disodium) has numerous scientific applications:
Cytidine triphosphate (CTP) biosynthesis is catalyzed exclusively by cytidine triphosphate synthetase (CTPS), which aminates uridine triphosphate (UTP) using either glutamine or ammonia as a nitrogen donor. This ATP-dependent reaction represents the rate-limiting step in de novo CTP production and regulates intracellular CTP pools critical for nucleic acid (RNA/DNA) and phospholipid synthesis [1] [7]. Eukaryotes express two distinct isoforms: CTPS1 and CTPS2. While sharing 74% amino acid identity, these isoforms exhibit significant functional divergence. CTPS1 demonstrates lower sensitivity to CTP-mediated feedback inhibition and higher baseline activity compared to CTPS2, aligning with its role in rapidly proliferating cells (e.g., activated lymphocytes). Kinetic analyses reveal CTPS1 operates near physiological concentrations of ATP (Km = 0.25 mM) and GTP (Ka = 0.05 mM), whereas CTPS2 requires higher UTP concentrations (Km = 0.45 mM vs. 0.30 mM for CTPS1) [2] [3].
Table 1: Kinetic Properties of Human Cytidine Triphosphate Synthetase Isoforms
Parameter | CTPS1 | CTPS2 | Significance |
---|---|---|---|
UTP Km (mM) | 0.30 | 0.45 | Higher substrate affinity for CTPS1 |
CTP IC₅₀ (mM) | 0.42 | 0.28 | Reduced feedback inhibition in CTPS1 |
GTP Ka (mM) | 0.05 | 0.05 | Similar GTP activation potency |
Glutamine Km (mM) | 0.35 | 0.50 | Enhanced glutamine utilization by CTPS1 |
Vmax (nmol/mg/h) | 6.1 | 4.8 | Higher catalytic capacity of CTPS1 |
Isoform-specific expression patterns further modulate cellular CTP production: CTPS1 dominates in hematopoietic lineages (e.g., thrombocytes show 6.48 nmol CTP·mg⁻¹·h⁻¹ activity), while CTPS2 is constitutively expressed in most tissues [2] [8].
CTPS activity is exquisitely tuned by ribonucleotide triphosphates through distinct mechanisms:
Table 2: Nucleotide Effectors of Cytidine Triphosphate Synthetase Activity
Effector | Binding Site | Conformational Change | Functional Outcome |
---|---|---|---|
GTP | Glutaminase domain | L2/L4 loop repositioning; L11 lid closure | Glutaminase activation; Tunnel assembly |
ATP/UTP | Synthase domain | Tetramer stabilization; Active site closure | Catalytic activation; Phospho-UTP formation |
CTP | Synthase domain (inhibitory subsite) | Occludes UTP binding; Induces tetramers | Feedback inhibition; Regulation of oligomeric state |
Post-translational modifications add a layer of isoform-specific regulation:
High-resolution structures (X-ray crystallography and cryo-EM) reveal mechanistic insights:
CTP biosynthesis exhibits spatial organization optimizing metabolic flux:
This spatial segregation ensures pathway specificity while allowing cross-talk; elevated cytoplasmic CTP inhibits de novo synthesis but can simultaneously fuel ER-localized phospholipid production, demonstrating integrated metabolic compartmentalization.
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